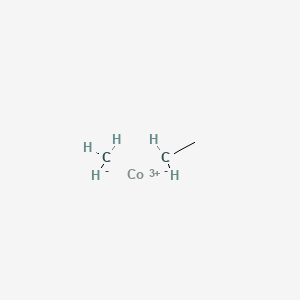![molecular formula C33H48Br2 B12569113 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene CAS No. 483315-09-9](/img/structure/B12569113.png)
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is a halogenated polycyclic aromatic compound. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various organic materials, particularly in the field of polymeric light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene typically involves the bromination of 9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds, which are useful in the synthesis of conjugated polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Coupling Reactions: Palladium catalysts are often used in these reactions, with conditions involving bases like potassium carbonate and solvents such as toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted fluorenes and biaryl compounds, which have applications in the development of advanced materials for electronic devices .
Applications De Recherche Scientifique
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is widely used in scientific research, particularly in the following areas:
Mécanisme D'action
The mechanism by which 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions that modify its structure and properties. The bromine atoms on the fluorene ring are reactive sites that can undergo substitution or coupling reactions, leading to the formation of new compounds with desired electronic and optical properties . These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial for the development of advanced materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-didecylfluorene
- 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is unique due to its specific alkyl substituents, which provide distinct steric and electronic effects. These effects influence its reactivity and the properties of the resulting materials, making it particularly valuable in the synthesis of high-performance optoelectronic devices .
Propriétés
Numéro CAS |
483315-09-9 |
|---|---|
Formule moléculaire |
C33H48Br2 |
Poids moléculaire |
604.5 g/mol |
Nom IUPAC |
2,7-dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]fluorene |
InChI |
InChI=1S/C33H48Br2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3/t25-,26-/m1/s1 |
Clé InChI |
ZYVVOYHQVKQGEM-CLJLJLNGSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC[C@H](C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


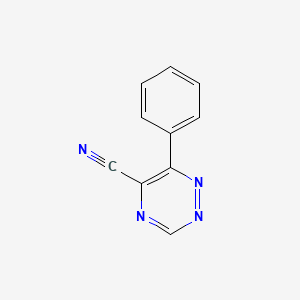
![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

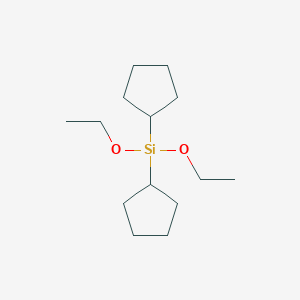
![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
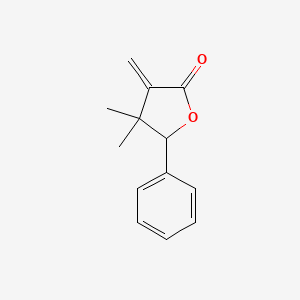
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
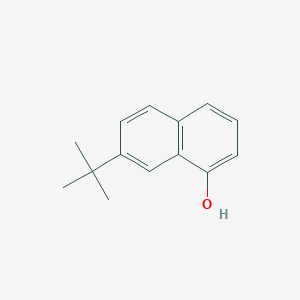
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
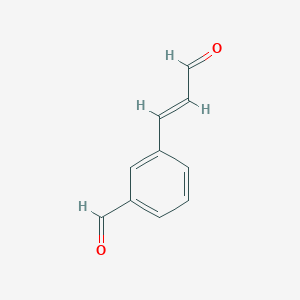
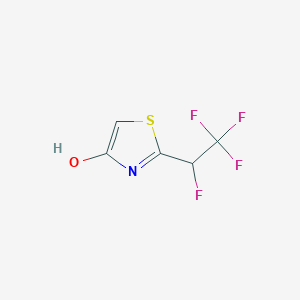
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
